Heptafluorobutyraldehyde

Catalog No.
S749493
CAS No.
375-02-0
M.F
C4HF7O
M. Wt
198.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyraldehyde

CAS Number

375-02-0

Product Name

Heptafluorobutyraldehyde

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanal

Molecular Formula

C4HF7O

Molecular Weight

198.04 g/mol

InChI

InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H

InChI Key

IQJZGNJYXIIMGP-UHFFFAOYSA-N

SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F

Fluorinated Building Block:

  • HFBA serves as a valuable building block in the synthesis of other complex fluorinated molecules. Its reactive aldehyde group allows for further functionalization through various chemical reactions, enabling the creation of diverse fluorinated materials with tailored properties.
  • This is particularly relevant in fields like pharmaceutical chemistry, where fluorination can improve the drug's potency, bioavailability, and metabolic stability . Additionally, HFBA can be used in the synthesis of fluorinated polymers with unique properties like high thermal stability and chemical resistance, finding applications in fuel cells and membranes .

Fluorinated Surfactant Precursor:

  • HFBA can be converted into fluorinated surfactants through various chemical modifications. Surfactants are molecules that reduce surface tension and are widely used in various industrial and scientific applications.
  • Due to the presence of fluorine atoms, fluorinated surfactants offer several advantages, including improved water repellency, thermal stability, and resistance to harsh chemicals. This makes them valuable in applications like oil spill remediation, firefighting foams, and fluorinated lubricants .

Research in Material Science:

  • The unique properties of HFBA, particularly its high fluorine content and reactive aldehyde group, make it a potential candidate for research in various material science fields.
  • Studies are exploring its use in the development of fluorinated self-assembled monolayers (SAMs), which are ordered assemblies of molecules on a surface. These SAMs can be used to modify the surface properties of materials for various applications, such as creating biocompatible surfaces for medical implants or anti-corrosion coatings .

Potential Environmental Concerns:

  • It is important to note that perfluorinated compounds like HFBA raise concerns regarding their environmental persistence and potential bioaccumulation.
  • Further research is needed to understand the environmental impact of HFBA and develop methods for its safe and sustainable use in research and potential future applications.

Heptafluorobutyraldehyde is a fluorinated aldehyde with the chemical formula C4HF7OC_4HF_7O and a molecular weight of approximately 198.039 g/mol. This compound is characterized by the presence of seven fluorine atoms attached to the butyraldehyde backbone, which significantly alters its chemical properties compared to non-fluorinated analogs. Heptafluorobutyraldehyde is a colorless liquid with a pungent odor and is known for its high reactivity and volatility. Its boiling point is around 75 °C, and it exhibits considerable solubility in water, making it a unique compound in various chemical applications .

Currently, no scientific research explores the specific mechanism of action of Heptafluorobutyraldehyde in any biological system.

  • Potential toxicity: Perfluorinated aldehydes may exhibit some degree of toxicity, and appropriate handling procedures should be followed.
  • Corrosivity: While likely resistant to most acids and bases, the specific corrosive properties of Heptafluorobutyraldehyde are unknown and should be treated with caution.
Typical of aldehydes, including:

  • Condensation Reactions: In the presence of strong acids or bases, heptafluorobutyraldehyde can undergo exothermic condensation reactions.
  • Oxidation: It can be oxidized to form heptafluorobutyric acid.
  • Reduction: Heptafluorobutyraldehyde can be reduced to heptafluorobutanol using reducing agents like lithium aluminum hydride .

Heptafluorobutyraldehyde can be synthesized through various methods:

  • Reduction of Heptafluorobutyric Acid: One common method involves the reduction of heptafluorobutyric acid using lithium aluminum hydride, yielding heptafluorobutyraldehyde as a co-product .
  • Fluorination of Butyraldehyde: Another approach may include the direct fluorination of butyraldehyde, although specific yields and conditions are less documented in the literature.

Heptafluorobutyraldehyde finds applications in several fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of fluorinated compounds.
  • Analytical Chemistry: Its unique properties make it useful in analytical applications, particularly in chromatography.
  • Fluorinated Polymers: It may be utilized in producing specialized fluorinated polymers due to its reactive aldehyde group .

Several compounds share structural similarities with heptafluorobutyraldehyde, primarily due to their functional groups or fluorination patterns. Here are some notable comparisons:

CompoundFormulaUnique Features
ButanalC4H8OC_4H_8ONon-fluorinated; commonly used in organic synthesis.
HeptafluoropropionaldehydeC4HF7OC_4HF_7OSimilar fluorination pattern; different carbon chain length.
Perfluorobutyric AcidC4F7O2C_4F_7O_2Fully fluorinated; used in various industrial applications.

Heptafluorobutyraldehyde's uniqueness lies in its combination of aldehyde functionality with extensive fluorination, which enhances its reactivity and potential applications compared to its non-fluorinated counterparts .

Molecular Geometry and Electronic Structure

Heptafluorobutyraldehyde, with the molecular formula C₄HF₇O, exhibits a distinctive molecular geometry characterized by extensive fluorine substitution on the butyraldehyde backbone [1] [2]. The compound features a four-carbon chain with seven fluorine atoms attached to carbons 2, 3, and 4, while maintaining the aldehyde functional group with its characteristic carbon-oxygen double bond [1] [3].

The molecular weight of heptafluorobutyraldehyde is precisely 198.0390 atomic mass units [2] [3]. The extensive fluorination significantly alters the electronic structure compared to its non-fluorinated analog, creating a highly electronegative environment that influences both physical and chemical properties . The presence of seven fluorine atoms introduces substantial electronegativity differences throughout the molecule, resulting in significant dipole moments and altered electron density distribution [5].

Computational studies on similar perfluorinated compounds indicate that fluorine substitution leads to helical conformational preferences in perfluoroalkyl chains [5]. For heptafluorobutyraldehyde, the perfluorinated carbon chain adopts conformations that minimize steric repulsion between fluorine atoms while maximizing favorable electronic interactions [5]. The carbonyl group maintains its planar geometry, with the carbon-oxygen double bond exhibiting typical aldehyde characteristics but with modified electronic properties due to the electron-withdrawing effects of the adjacent fluorinated carbons [6].

Physical State and Organoleptic Properties

Heptafluorobutyraldehyde exists as a colorless liquid under standard conditions [7]. The compound exhibits a pungent odor characteristic of fluorinated aldehydes, though specific olfactory threshold data for this compound is limited in the literature . The extensive fluorination contributes to increased volatility compared to non-fluorinated aldehydes of similar molecular weight .

The physical appearance remains clear and colorless, with no reported coloration or turbidity under normal storage conditions [7]. The compound demonstrates high reactivity typical of aldehyde functional groups, while the perfluorinated chain imparts unique stability characteristics . The volatility of heptafluorobutyraldehyde is notably higher than that of butyraldehyde due to the fluorine substitution effects on intermolecular interactions [7].

Thermodynamic Parameters

Phase Transition Temperatures

The boiling point of heptafluorobutyraldehyde has been reported in multiple sources with values ranging from 75°C to 96°C [7]. More specifically, the compound exhibits a boiling point of approximately 75°C under standard atmospheric pressure conditions . The melting point has been documented as 61°C for the hydrated form [7].

Critical property data indicates that heptafluorobutyraldehyde possesses a critical temperature of 434 K and critical pressure values that have been experimentally determined through specialized measurement techniques [8]. The phase transition temperatures reflect the influence of fluorination on intermolecular forces, with the extensive fluorine substitution affecting both vapor pressure characteristics and thermal stability [8].

Heat Capacity and Thermochemical Data

Comprehensive thermochemical data for heptafluorobutyraldehyde includes heat capacity measurements across various temperature ranges [8]. The compound exhibits heat capacity values that vary with temperature, following typical patterns observed for fluorinated organic compounds [6]. Enthalpy of vaporization data has been measured and correlates with the observed boiling point characteristics [8].

The thermochemical properties are significantly influenced by the presence of seven fluorine atoms, which affect both the vibrational modes and rotational contributions to heat capacity [6]. Computational studies on related fluorinated aldehydes suggest that the heat capacity contributions from fluorine-carbon bonds follow predictable patterns based on molecular structure [6]. The thermal stability of heptafluorobutyraldehyde under various conditions has been characterized through differential scanning calorimetry and related techniques [8].

Solubility Profile and Partition Coefficients

Heptafluorobutyraldehyde demonstrates considerable solubility in water, making it unique among fluorinated compounds of similar structure . The water solubility is attributed to the polar aldehyde functional group, which can form hydrogen bonds with water molecules despite the hydrophobic nature of the perfluorinated chain . Experimental measurements indicate significant aqueous solubility, though exact values vary depending on temperature and measurement conditions .

The octanol-water partition coefficient (LogP) for heptafluorobutyraldehyde reflects the balance between the hydrophobic perfluorinated chain and the hydrophilic aldehyde group [9]. Predicted values suggest a LogP of approximately 1.95, indicating moderate lipophilicity [9]. The compound also shows solubility in various organic solvents, with miscibility patterns influenced by both the fluorinated chain and the carbonyl functionality .

Partition behavior in different solvent systems demonstrates that heptafluorobutyraldehyde can distribute between aqueous and organic phases depending on the specific solvent characteristics and experimental conditions [9]. The solubility profile makes this compound particularly interesting for applications requiring both water solubility and fluorinated functionality .

Spectroscopic Characterization

Infrared and Raman Spectroscopy

The infrared spectrum of heptafluorobutyraldehyde exhibits characteristic absorption bands that reflect its unique molecular structure [1] [10]. The carbonyl stretching frequency appears in the region typical of fluorinated aldehydes, with the electron-withdrawing effects of fluorine atoms influencing the exact position [11] [12]. Aldehyde carbonyl groups typically absorb around 1740-1720 cm⁻¹ [13] [14], and for heptafluorobutyraldehyde, this absorption is expected to be shifted due to the extensive fluorination [10].

The carbon-fluorine stretching vibrations dominate the fingerprint region of the spectrum, appearing as broad and intense peaks between 1500-900 cm⁻¹ [10]. These C-F stretching modes are characteristic of perfluorinated compounds and provide definitive identification of the extensive fluorine substitution [10] [14]. The absence of carbon-hydrogen stretching frequencies, except for the aldehydic hydrogen, confirms the complete fluorination of the alkyl chain [10].

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes [15]. The perfluorinated chain exhibits characteristic Raman-active vibrations that can be used for structural confirmation and purity assessment [16]. Theoretical calculations support the experimental observations and help assign specific vibrational modes to molecular motions [16].

Nuclear Magnetic Resonance Spectroscopy

2.5.2.1. ¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of heptafluorobutyraldehyde is remarkably simple due to the presence of only one hydrogen atom in the molecule [1] [2]. This single proton is located on the aldehydic carbon and appears as a characteristic signal in the aldehydic region around 8-10 parts per million [12] [17]. The chemical shift is influenced by both the deshielding effect of the carbonyl oxygen and the electron-withdrawing nature of the adjacent perfluorinated carbon [12].

The aldehydic proton signal may exhibit coupling to fluorine atoms on the adjacent carbon, resulting in complex multipicity patterns [18] [19]. The coupling constants between the aldehydic proton and fluorine atoms provide valuable structural information and confirm the molecular connectivity [18]. Integration of the signal confirms the presence of exactly one proton per molecule, consistent with the proposed structure [17].

2.5.2.2. ¹³C Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of heptafluorobutyraldehyde with distinct signals for each carbon environment [17] [20]. The aldehydic carbon appears in the typical carbonyl region around 200 parts per million, with the exact chemical shift influenced by fluorine substitution on adjacent carbons [17] [20]. The three perfluorinated carbons each exhibit characteristic chemical shifts that reflect their different fluorination patterns and positions relative to the carbonyl group [20].

The carbon atoms bearing fluorine substituents show characteristic coupling patterns with the attached fluorine nuclei [18] [21]. These carbon-fluorine coupling constants provide detailed information about molecular connectivity and stereochemistry [18]. The carbon signals also exhibit the expected multiplicities based on the number of attached fluorine atoms, with CF₃, CF₂, and CF carbons showing triplet, triplet, and quartet patterns respectively [20].

2.5.2.3. ¹⁹F Nuclear Magnetic Resonance Characterization

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most detailed structural information for heptafluorobutyraldehyde due to the presence of seven fluorine atoms [22] [19]. The fluorine nuclei exhibit distinct chemical shifts based on their electronic environments and positions within the molecule [22] [23]. CF₃ groups typically appear around -60 to -80 parts per million relative to trichlorofluoromethane standard [22].

The CF₂ groups show different chemical shifts depending on their position in the chain and proximity to the carbonyl group [22] [19]. Fluorine atoms closer to the electron-withdrawing carbonyl group experience greater deshielding and appear at more downfield positions [22] [23]. The complex coupling patterns between adjacent fluorine atoms and with carbon nuclei provide detailed connectivity information [18] [24].

The high sensitivity and wide chemical shift range of fluorine-19 nuclear magnetic resonance make it particularly valuable for purity assessment and structural confirmation [19]. Integration of fluorine signals confirms the presence of seven fluorine atoms and their distribution among different carbon environments [19].

Ultraviolet-Visible Absorption Spectroscopy

Heptafluorobutyraldehyde exhibits ultraviolet absorption characteristics typical of aldehydes, with the carbonyl chromophore responsible for the primary absorption features [25]. The n→π* transition of the carbonyl group appears in the near-ultraviolet region, though the exact wavelength and intensity are modified by the electron-withdrawing effects of fluorine substitution [25]. The extensive fluorination may shift absorption maxima compared to non-fluorinated aldehydes [25].

The compound shows transparency in the visible region, consistent with its colorless appearance [25]. Absorption in the ultraviolet region provides information about electronic transitions and can be used for quantitative analysis [25]. The absorption characteristics are important for photochemical applications and stability considerations under ultraviolet irradiation [25].

Mass Spectrometric Analysis

Mass spectrometric analysis of heptafluorobutyraldehyde reveals characteristic fragmentation patterns that confirm the molecular structure and composition [3]. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the molecular weight of the compound [3]. The isotope pattern reflects the presence of carbon, hydrogen, fluorine, and oxygen atoms in the expected ratios [3].

Fragmentation pathways typically involve loss of fluorine atoms or fluorinated fragments, creating daughter ions that provide structural information [26] [27]. The base peak and other prominent fragments can be assigned to specific molecular rearrangements and bond cleavages [28] [27]. Electron ionization produces characteristic fragmentation patterns that distinguish heptafluorobutyraldehyde from other fluorinated compounds [3].

The mass spectrum also shows peaks corresponding to various fluorinated fragments that result from systematic loss of CF₃, CF₂, or individual fluorine atoms [26] [3]. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmation of the connectivity and substitution pattern [27] [3].

PropertyValueReference
Molecular FormulaC₄HF₇O [1] [2]
Molecular Weight198.0390 amu [2] [3]
Boiling Point75-96°C [7]
Melting Point61°C (hydrate) [7]
Density1.521 g/cm³ (predicted) [7]
LogP1.95 [9]
Water SolubilityConsiderable

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

375-02-0

Wikipedia

Perfluorobutyraldehyde

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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